Cas no 2060007-45-4 (1-(oxan-2-yl)cyclobutylmethanamine)

1-(oxan-2-yl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
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- Cyclobutanemethanamine, 1-(tetrahydro-2H-pyran-2-yl)-
- [1-(oxan-2-yl)cyclobutyl]methanamine
- 1-(oxan-2-yl)cyclobutylmethanamine
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- MDL: MFCD30535784
- インチ: 1S/C10H19NO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8,11H2
- InChIKey: GAXSFMDBJRHPRJ-UHFFFAOYSA-N
- ほほえんだ: C1(C2OCCCC2)(CN)CCC1
1-(oxan-2-yl)cyclobutylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343682-1g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 1g |
$1157.0 | 2023-09-03 | |
Enamine | EN300-343682-2.5g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-343682-10g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 10g |
$4974.0 | 2023-09-03 | |
Enamine | EN300-343682-5g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 5g |
$3355.0 | 2023-09-03 | |
1PlusChem | 1P01BS1H-5g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 5g |
$3763.00 | 2025-03-19 | |
A2B Chem LLC | AW28373-500mg |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 500mg |
$985.00 | 2024-04-20 | |
1PlusChem | 1P01BS1H-500mg |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 500mg |
$1038.00 | 2025-03-19 | |
A2B Chem LLC | AW28373-5g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 5g |
$3567.00 | 2024-04-20 | |
A2B Chem LLC | AW28373-250mg |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 250mg |
$638.00 | 2024-04-20 | |
A2B Chem LLC | AW28373-10g |
[1-(oxan-2-yl)cyclobutyl]methanamine |
2060007-45-4 | 95% | 10g |
$5271.00 | 2024-04-20 |
1-(oxan-2-yl)cyclobutylmethanamine 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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1-(oxan-2-yl)cyclobutylmethanamineに関する追加情報
Comprehensive Analysis of 1-(oxan-2-yl)cyclobutylmethanamine (CAS No. 2060007-45-4): Properties, Applications, and Industry Trends
In the rapidly evolving field of organic chemistry, 1-(oxan-2-yl)cyclobutylmethanamine (CAS No. 2060007-45-4) has emerged as a compound of significant interest due to its unique structural features and potential applications. This bicyclic amine derivative, characterized by the fusion of a cyclobutyl ring and a tetrahydropyran (oxane) moiety, offers a versatile scaffold for pharmaceutical and material science research. The presence of both amine and ether functional groups in its architecture enables diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry.
Recent advancements in drug discovery have highlighted the importance of saturated heterocycles like 1-(oxan-2-yl)cyclobutylmethanamine. Its rigid yet flexible structure aligns with modern fragment-based drug design principles, where three-dimensionality is prioritized over flat aromatic systems. Computational studies suggest this compound could serve as a bioisostere for traditional amine-containing pharmacophores, potentially improving metabolic stability in candidate molecules. Researchers are particularly interested in its application for CNS-targeting therapeutics, given the ability of the oxane ring to enhance blood-brain barrier penetration.
The synthetic accessibility of CAS 2060007-45-4 has been demonstrated through multiple routes, including reductive amination strategies and ring-closing methodologies. A 2023 study published in the Journal of Organic Chemistry detailed an efficient three-step synthesis from commercially available cyclobutanecarboxaldehyde, achieving an overall yield of 58%. Such protocols have made this compound increasingly available for high-throughput screening libraries, addressing the growing demand for sp3-rich building blocks in medicinal chemistry programs.
Beyond pharmaceuticals, 1-(oxan-2-yl)cyclobutylmethanamine shows promise in material science applications. Its bifunctional nature allows incorporation into polymeric networks as a crosslinking agent, with preliminary studies indicating improved thermal stability in resulting materials. The cyclobutyl component introduces strain energy that can be harnessed in mechanophore systems, responding to mechanical stress through controlled bond cleavage. These properties align with current industry focus on smart materials and stimuli-responsive polymers.
From an analytical chemistry perspective, 2060007-45-4 presents interesting challenges and opportunities. The compound's chiral center at the oxane ring position raises questions about enantioselective synthesis and separation techniques. Advanced chromatographic methods using chiral stationary phases have been successfully applied to resolve its enantiomers, with the (R)-configuration showing particular promise in certain receptor binding studies. Mass spectrometric analysis typically shows a strong molecular ion peak at m/z 155, with characteristic fragmentation patterns that aid in identification.
Environmental and green chemistry considerations for 1-(oxan-2-yl)cyclobutylmethanamine production have gained attention recently. Life cycle assessment studies compare the atom economy of various synthetic routes, with particular focus on minimizing heavy metal catalysts. The compound's moderate water solubility (3.2 g/L at 25°C) and low volatility make it relatively easy to contain in industrial settings, addressing process safety concerns. Biodegradation studies show promising results, with >80% degradation observed in standard OECD 301 tests over 28 days.
The commercial landscape for CAS 2060007-45-4 reflects growing demand, with custom synthesis providers and catalog suppliers increasingly listing this compound. Pricing trends indicate a 15-20% annual decrease as synthetic methods improve, making it more accessible for academic and industrial researchers. Current market analysis suggests particular interest from contract research organizations specializing in central nervous system drug development and agrochemical innovation.
Looking forward, 1-(oxan-2-yl)cyclobutylmethanamine stands at the intersection of several chemical innovation trends. Its potential in proteolysis targeting chimeras (PROTACs) design is being explored, leveraging the oxane moiety as a linker component. Additionally, the compound's application in bioorthogonal chemistry is under investigation, with researchers modifying the primary amine group for click chemistry applications. These developments position 2060007-45-4 as a compound to watch in coming years, bridging traditional organic synthesis with cutting-edge therapeutic modalities.
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